molecular formula C9H9F3OS B8474276 4-(Methylthio)-3-(trifluoromethyl)benzyl alcohol

4-(Methylthio)-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B8474276
M. Wt: 222.23 g/mol
InChI Key: CGCFKLYVOYLMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)-3-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C9H9F3OS and its molecular weight is 222.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

[4-methylsulfanyl-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H9F3OS/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4,13H,5H2,1H3

InChI Key

CGCFKLYVOYLMLD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(methylthio)-3-(trifluoromethyl)benzoate (10.0 g, 40.0 mmol) in tetrahydrofuran (100 mL) was added lithium aluminum hydride (1.52 g, 40.0 mmol) at 0° C. by small portions, and the resulting mixture was stirred for 15 min. Sodium sulfate decahydrate (12.9 g, 40.0 mmol) was added to the reaction mixture by small portions, and the obtained mixture was further stirred at room temperature for 1 hr. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate=1/1), and crystallized from hexane/ethyl acetate to give the title compound (8.46 g, yield 95%) as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
12.9 g
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.